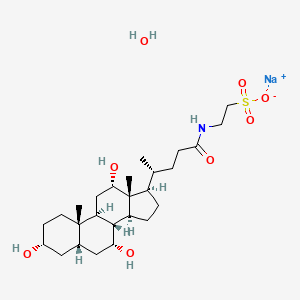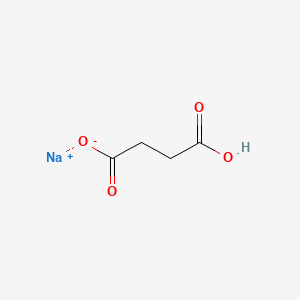
Alloxydim-sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alloxydim-sodium is a selective, systemic herbicide belonging to the cyclohexene oxime and cyclohexanedione herbicide groups. It is primarily used post-emergence to control common weeds and grasses in crops such as cereals, sugar beets, and vegetables . The compound is highly soluble in water and has a low mammalian toxicity .
Vorbereitungsmethoden
Alloxydim-sodium is synthesized through a series of chemical reactions. The synthetic route involves the preparation of methyl 3-[1-(allyloxyimino)butyl]-4-hydroxy-6,6-dimethyl-2-oxocyclohex-3-enecarboxylate, which is then converted to its sodium salt form . The industrial production methods typically involve the use of hydrogen peroxide for oxidation under reflux conditions, followed by extraction with ethyl acetate under acidic conditions . The final product is obtained after methylation with diazomethane .
Analyse Chemischer Reaktionen
Alloxydim-sodium undergoes various chemical reactions, including oxidation and substitution reactions. When treated on soil, it decomposes to form several degradation products such as methyl 5-(1-aminobutylidene)-2,2-dimethyl-4,6-dioxo-cyclohexanecarboxylate and methyl 6,6-dimethyl-4-oxo-2-propyl-4,5,6,7-tetrahydrobenzoxazole-5-carboxylate . Common reagents used in these reactions include hydrogen peroxide and diazomethane .
Wissenschaftliche Forschungsanwendungen
Alloxydim-sodium is widely used in scientific research due to its herbicidal properties. It is employed in studies related to agriculture for controlling graminaceous weeds in broad-leaf crops such as sugar beets and soybeans . Additionally, it is used in environmental studies to analyze its degradation products in soil and water . In vitro studies have also been conducted to evaluate its cytotoxic and genotoxic potential using micronucleus assays in human lymphocytes .
Wirkmechanismus
Alloxydim-sodium exerts its herbicidal effects by inhibiting the enzyme acetyl CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis and lipid formation . This inhibition disrupts the growth and development of weeds, leading to their eventual death. The compound is absorbed by the roots and leaves of grasses and acts on active meristematic tissues .
Vergleich Mit ähnlichen Verbindungen
Alloxydim-sodium is part of the cyclohexanedione herbicide family, which includes other compounds such as butroxydim, clethodim, and cycloxydim . These compounds share a similar mechanism of action as ACCase inhibitors but differ in their chemical structures and specific applications. For instance, clethodim is commonly used in controlling annual and perennial grasses in various crops, while cycloxydim is effective against a broader range of weed species .
Eigenschaften
Molekularformel |
C17H24NNaO5 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
sodium;4-methoxycarbonyl-5,5-dimethyl-3-oxo-2-[(E)-N-prop-2-enoxy-C-propylcarbonimidoyl]cyclohexen-1-olate |
InChI |
InChI=1S/C17H25NO5.Na/c1-6-8-11(18-23-9-7-2)13-12(19)10-17(3,4)14(15(13)20)16(21)22-5;/h7,14,19H,2,6,8-10H2,1,3-5H3;/q;+1/p-1/b18-11+; |
InChI-Schlüssel |
SZXAJDQTPWYNBN-NWBUNABESA-M |
Isomerische SMILES |
CCC/C(=N\OCC=C)/C1=C(CC(C(C1=O)C(=O)OC)(C)C)[O-].[Na+] |
Kanonische SMILES |
CCCC(=NOCC=C)C1=C(CC(C(C1=O)C(=O)OC)(C)C)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)
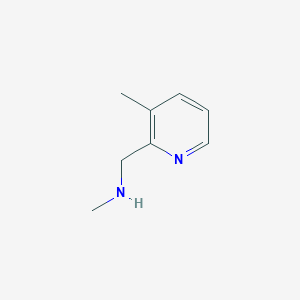


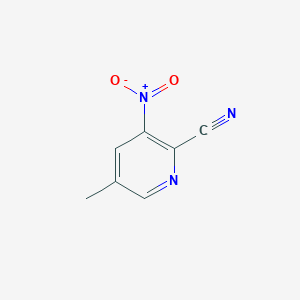
![Methyl 2-[4-(chlorosulfonyl)phenyl]acetate](/img/structure/B1343266.png)
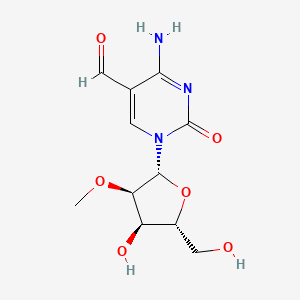
![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)


